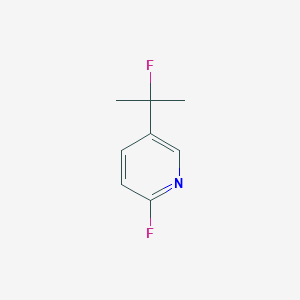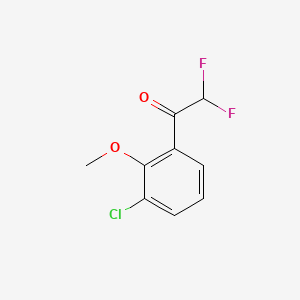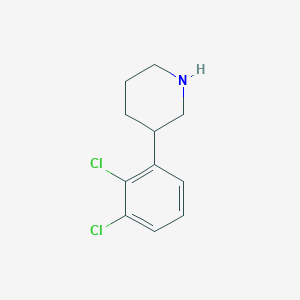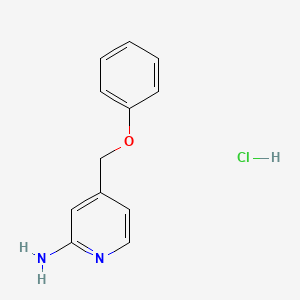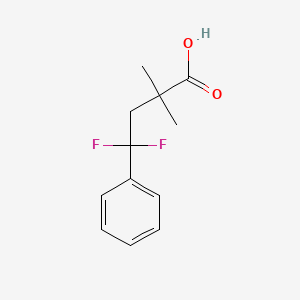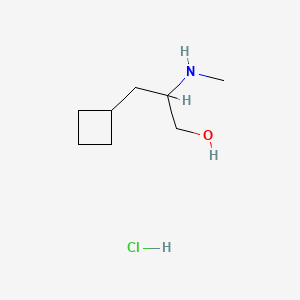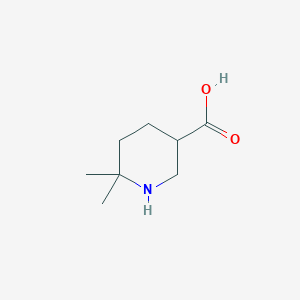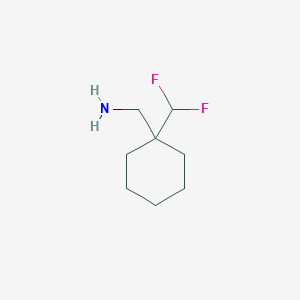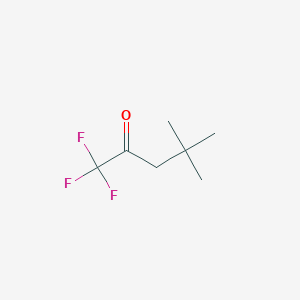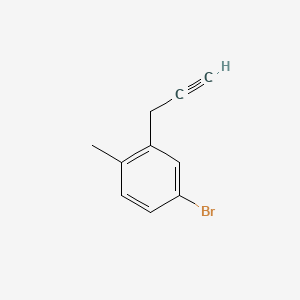
4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C10H9Br It is a derivative of benzene, where a bromine atom is substituted at the fourth position, a methyl group at the first position, and a prop-2-yn-1-yl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-1-methylbenzene.
Alkylation Reaction: The prop-2-yn-1-yl group is introduced through an alkylation reaction using propargyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Aplicaciones Científicas De Investigación
4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-methyl-2-(prop-2-yn-1-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would involve interaction with specific molecular targets, potentially affecting biochemical pathways.
Comparación Con Compuestos Similares
- 1-Bromo-4-methyl-2-(prop-2-yn-1-yloxy)benzene
- 4-Bromo-2-chloro-1-(prop-2-yn-1-yloxy)benzene
Comparison:
- Structural Differences: The presence of different substituents (e.g., chloro, methoxy) at various positions on the benzene ring.
- Reactivity: Variations in reactivity due to the electronic effects of different substituents.
- Applications: Differences in applications based on the unique properties imparted by the substituents.
Propiedades
Fórmula molecular |
C10H9Br |
|---|---|
Peso molecular |
209.08 g/mol |
Nombre IUPAC |
4-bromo-1-methyl-2-prop-2-ynylbenzene |
InChI |
InChI=1S/C10H9Br/c1-3-4-9-7-10(11)6-5-8(9)2/h1,5-7H,4H2,2H3 |
Clave InChI |
CTJXBDDDZUNQSH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)Br)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



